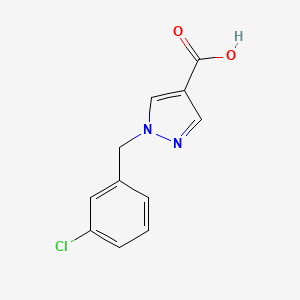
1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Experimental and Theoretical Studies : The synthesis of pyrazole derivatives involves functionalization reactions, which are important for the development of novel compounds with potential applications in various fields. These synthesis processes are often supported by theoretical studies to understand the reaction mechanisms and optimize the conditions for higher yields and better functionalization (Yıldırım, Kandemirli, & Demir, 2005).
Improved Synthesis Techniques : Research on improving the synthesis process of 1H-pyrazole-4-carboxylic acid has shown significant enhancements in yield, highlighting the importance of optimizing synthesis routes for better efficiency and scalability (Dong, 2011).
Potential Applications
Optical Nonlinearity and Limiting Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, demonstrating potential for optical limiting applications. This suggests that pyrazole derivatives could be valuable in developing new materials for photonics and optoelectronics (Chandrakantha et al., 2013).
Anticancer Agents : Organometallic complexes of pyrazole derivatives have shown potential as anticancer agents. Their synthesis and characterization, including cytotoxicity and cell cycle effects, suggest that these compounds could be developed further for therapeutic applications (Stepanenko et al., 2011).
Electrochemiluminescence : Pyrazolecarboxylic metal organic frameworks have been synthesized and demonstrated to exhibit highly intense electrochemiluminescence. This property could be exploited in developing sensors and devices for analytical and diagnostic purposes (Feng et al., 2016).
Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing high efficiency. This application is crucial for industrial processes, where corrosion resistance can significantly impact maintenance costs and equipment lifespan (Herrag et al., 2007).
Structural Analysis and Properties
Crystal Structure and Morphological Studies : The structural analysis of pyrazole derivatives, including crystal structure determination, Hirshfeld surface analysis, and DFT calculations, provides insights into their molecular geometries, interactions, and stability. Such studies are fundamental for understanding the properties of these compounds and designing them for specific applications (Naveen et al., 2021).
Photoluminescent Properties : Coordination compounds based on pyrazole-3-carboxylic acid have been synthesized and shown to exhibit photoluminescent properties. These findings suggest potential uses in light-emitting devices and as probes in biological imaging (Liu et al., 2015).
Mecanismo De Acción
Target of Action
A related compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, is known to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, which plays a crucial role in blood clotting.
Mode of Action
Benzene derivatives, which are structurally similar, undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
A related study mentions an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate and a pyrazinone derivative .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYKYYBEGQPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
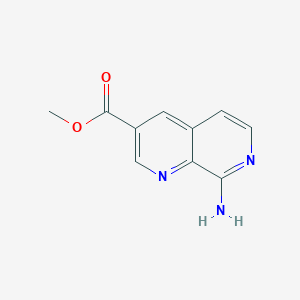
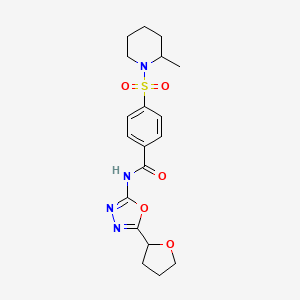
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)
![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)

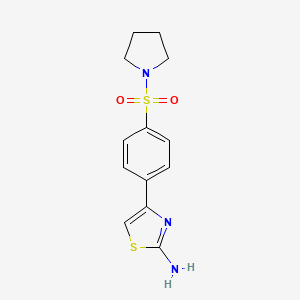
![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)
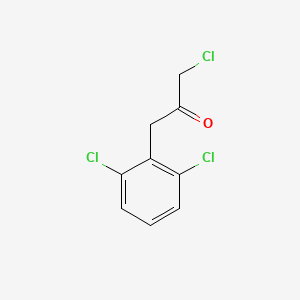
![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)

![1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate](/img/structure/B2873729.png)
